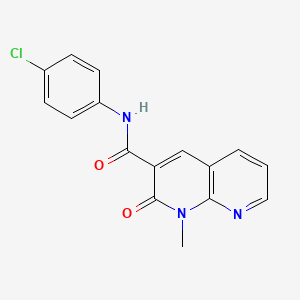

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxamide group attached to the naphthyridine core

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHLWIRTKZVGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, methyl acetoacetate, and 2-chloronicotinic acid.

Condensation Reaction: The first step involves the condensation of 4-chloroaniline with methyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

Cyclization: The intermediate undergoes cyclization with 2-chloronicotinic acid under reflux conditions to form the naphthyridine core.

Amidation: The final step involves the amidation of the naphthyridine core with a suitable amine, such as ammonia or an amine derivative, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- IUPAC Name : N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- SMILES Notation : Clc1ccc(cc1)N(C(=O)C2=C(C=CC=N2)C(=O)N(C)C)C

Physical Properties

The compound exhibits unique physical properties that contribute to its reactivity and biological interactions. These include solubility in common organic solvents and a moderate melting point conducive for various synthetic applications.

Pharmaceutical Applications

This compound has been studied for its potential as a therapeutic agent. Its structure suggests activity against various biological targets:

Antimicrobial Activity

Research indicates that compounds with similar naphthyridine structures exhibit significant antimicrobial properties. For instance, derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with some achieving MIC values as low as 5 μM against E. coli .

Anticancer Potential

Studies have explored the compound's efficacy as a dual inhibitor of PI3K/mTOR pathways, which are crucial in cancer cell proliferation. The presence of the chlorophenyl group enhances its bioactivity, making it a candidate for further development in cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

Synthetic Pathways

It can be synthesized through various methods involving nucleophilic substitutions and cyclization reactions. For example, the reaction of substituted anilines with appropriate carbonyl compounds leads to the formation of naphthyridine derivatives .

Structure-Activity Relationship (SAR) Studies

The presence of the chlorophenyl moiety significantly influences the biological activity of naphthyridine derivatives. SAR studies indicate that modifications at specific positions on the naphthyridine ring can enhance potency against targeted diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted by Karthikeyan et al. synthesized several chlorinated naphthyridine derivatives, including this compound. The evaluation revealed that these compounds exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, establishing a correlation between structure and antimicrobial efficacy .

Case Study 2: Cancer Therapeutics

In another investigation focused on cancer treatment, researchers tested the compound's ability to inhibit cancer cell growth in vitro. The results demonstrated that it effectively reduced cell viability in several cancer cell lines, suggesting its potential use as an anticancer agent .

Mécanisme D'action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

Pathways Involved: It may affect cellular pathways such as signal transduction, gene expression, or metabolic processes, resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxamide: Similar structure but with a carboxamide group at a different position on the naphthyridine core.

Uniqueness

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a naphthyridine core, which confer distinct chemical and biological properties.

Activité Biologique

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound can be characterized by the following properties:

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : 315.75 g/mol

- CAS Number : [Not provided in search results]

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzyme pathways, which may contribute to its anti-inflammatory and analgesic effects. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Modulation of Receptor Activity : It has been suggested that this compound may act as a positive allosteric modulator for certain receptors, such as nicotinic acetylcholine receptors (nAChRs). This modulation can enhance neurotransmitter activity and could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of naphthyridine compounds exhibit antimicrobial activities against various pathogens, suggesting that this compound may also possess similar properties .

Therapeutic Potential

The therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its potential COX inhibition, it may serve as a base for developing new anti-inflammatory drugs.

- Neurological Disorders : Its ability to modulate nAChRs suggests possible applications in treating conditions like Alzheimer's disease or schizophrenia.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Safety and Toxicity

While the biological activities are promising, safety profiles must be established through rigorous testing. Compounds with similar structures have raised concerns regarding toxic metabolites; thus, further investigation into the safety and side effects is warranted .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, and how can purity be maximized?

- Methodology : The synthesis typically involves a multi-step approach:

- Core formation : Cyclization reactions to construct the 1,8-naphthyridine core, often using precursors like ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate .

- Substituent introduction : Chlorophenyl and methyl groups are introduced via nucleophilic substitution or alkylation. For example, a benzyl chloride derivative may react with the naphthyridine core under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Carboxylic acid intermediates are activated (e.g., using HATU or EDC) and coupled with 4-chloroaniline to form the carboxamide .

- Purity optimization : Recrystallization from ethanol or DCM/hexane mixtures and column chromatography (silica gel, eluent: 5–10% MeOH in DCM) are critical. Monitor purity via HPLC (≥95%) and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Key techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.7 ppm) and carbonyl signals (C=O at ~1686 cm⁻¹ in IR). The NH proton in the carboxamide appears as a singlet/doublet near δ 9.0–9.5 ppm .

- IR spectroscopy : Confirm amide (1650–1680 cm⁻¹) and keto (1680–1700 cm⁻¹) carbonyl groups .

- Mass spectrometry : ESI-MS or EI-MS for molecular ion detection (e.g., m/z 423 [M+H]⁺) .

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement .

Advanced Research Questions

Q. How can substituent modifications (e.g., halogenation, alkylation) enhance target binding affinity or selectivity?

- Design strategy :

- Halogen effects : The 4-chlorophenyl group improves lipophilicity and π-π stacking with hydrophobic enzyme pockets. Fluorine substitution (e.g., replacing Cl with F) may enhance metabolic stability and hydrogen bonding .

- Methyl group positioning : The 1-methyl group on the naphthyridine ring reduces rotational freedom, potentially improving binding to rigid active sites (e.g., kinase ATP pockets) .

- SAR validation : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with targets like topoisomerases or kinases. Compare IC₅₀ values of analogs in enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across similar naphthyridine derivatives?

- Case example : If Compound A shows potent anticancer activity (IC₅₀ = 2 µM) while Compound B (with a minor substituent change) is inactive:

- Experimental validation :

Re-synthesize both compounds under identical conditions to exclude batch variability .

Test solubility and stability in assay media (e.g., PBS with 10% DMSO). Poor solubility may artifactually reduce activity .

Perform target engagement assays (e.g., SPR or thermal shift) to confirm direct binding .

- Data analysis : Use cheminformatics tools (e.g., ROCS for 3D shape similarity) to identify critical pharmacophores .

Q. What strategies mitigate off-target effects in cellular models?

- Approaches :

- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS to identify unintended protein interactors .

- Selectivity screening : Test against panels of related enzymes (e.g., multiple kinases if targeting a specific kinase) .

- Structural tuning : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

- Key factors :

- Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings (improves aryl-aryl bond formation efficiency) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 140°C for 2 hours in DMF) .

- Workflow : Pilot small-scale reactions (1–5 g) with Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry before scaling to 100 g .

Q. What computational tools predict the compound’s ADMET properties?

- Tools :

- SwissADME : Predicts logP (clogP ~3.2), solubility (LogS ≈ -4.5), and CYP450 interactions .

- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀) and hepatotoxicity risk .

- Molecular dynamics : Simulate blood-brain barrier permeability using CHARMM-GUI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.